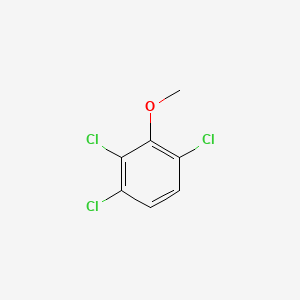

2,3,6-Trichloroanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFNCXLUCRUNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198432 | |

| Record name | 2,3,6-Trichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50375-10-5 | |

| Record name | 2,3,6-Trichloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50375-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trichloroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050375105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Trichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trichloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,6-TRICHLOROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KA09EQ48N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3,6-Trichloroanisole: Analytical Benchmark & Structural Profile

The following technical guide details the chemical, biological, and analytical profile of 2,3,6-Trichloroanisole (2,3,6-TCA) . While often overshadowed by its notorious isomer 2,4,6-TCA (the primary cause of "cork taint"), 2,3,6-TCA serves a critical role in pharmaceutical quality assurance as a robust Internal Standard (IS) for trace contaminant detection.

Content Type: Technical Whitepaper Audience: Drug Development, Quality Control (QC), and Analytical Chemists

Executive Summary

In pharmaceutical development, supply chain integrity is paramount. The recall of drug products due to "musty" or "moldy" taints—often caused by haloanisoles leaching from wooden pallets or packaging materials—represents a significant financial and reputational risk. This compound (2,3,6-TCA) is the structural isomer of the primary taint culprit, 2,4,6-TCA. Because 2,3,6-TCA is rarely formed naturally but possesses nearly identical physicochemical properties to 2,4,6-TCA, it is the industry-standard non-interfering Internal Standard for validating the absence of taints in drug formulations and packaging.

Molecular Architecture & Physicochemical Profile

2,3,6-TCA (CAS: 50375-10-5) is a chlorinated ether. Its utility as an analytical standard stems from its structural similarity to 2,4,6-TCA, allowing it to track extraction efficiency and instrument response without co-eluting with the target analyte.

Structural Comparison: The Isomer Distinction

Both molecules feature a methoxy group (-OCH₃) flanked by chlorine atoms at the 2 and 6 positions (ortho-substitution), creating significant steric hindrance that restricts the rotation of the methoxy bond. The differentiator is the third chlorine atom:

-

2,4,6-TCA: Chlorine at the para (4) position. Symmetrical.

-

2,3,6-TCA: Chlorine at the meta (3) position. Asymmetrical.

Key Physicochemical Properties

| Property | This compound (Analytical Standard) | 2,4,6-Trichloroanisole (Target Contaminant) | Relevance to Protocol |

| Molecular Formula | C₇H₅Cl₃O | C₇H₅Cl₃O | Identical molecular ion (m/z) clusters.[1] |

| Molecular Weight | 211.47 g/mol | 211.47 g/mol | Requires chromatographic separation. |

| LogP (Lipophilicity) | ~3.65 | ~4.11 | High affinity for SPME fibers; 2,3,6 is slightly less lipophilic. |

| Boiling Point | ~254°C | ~241°C | 2,3,6-TCA elutes after 2,4,6-TCA on non-polar columns. |

| Solubility | Insoluble in water; Soluble in EtOH, MeOH | Insoluble in water; Soluble in EtOH, MeOH | Requires organic solvent for stock prep. |

| Odor Threshold | High (Low potency) | Extremely Low (~0.03–4 ng/L) | 2,3,6-TCA does not interfere with sensory panels at IS levels. |

Technical Note: The lower LogP and higher boiling point of 2,3,6-TCA compared to the 2,4,6-isomer are due to the dipole moment changes induced by the asymmetric 3-chloro substitution versus the symmetric 4-chloro substitution.

Biogenesis & Environmental Fate

Understanding why 2,3,6-TCA is an ideal standard requires understanding why it is not a common environmental contaminant.

The Methylation Bottleneck

Haloanisoles are formed via the biomethylation of halophenols by fungal enzymes (Chlorophenol O-methyltransferases, CPOMTs).

-

2,4,6-TCP

2,4,6-TCA: This reaction is kinetically favored. Fungi (e.g., Trichoderma, Penicillium) efficiently detoxify 2,4,6-trichlorophenol (a common fungicide byproduct) into 2,4,6-TCA. -

2,3,6-TCP

2,3,6-TCA: This reaction is sterically and enzymatically disfavored. The enzyme CPOMT shows significantly reduced activity toward 2,3,6-trichlorophenol.

Because 2,3,6-TCA is rarely found in nature or supply chains, its presence in a chromatogram can be exclusively attributed to the analyst adding it, making it a "clean" reference peak.

Figure 1: Differential biomethylation kinetics. The enzymatic pathway favors 2,4,6-TCA formation, leaving 2,3,6-TCA as a rare environmental occurrence suitable for use as an internal standard.

Analytical Methodology: SPME-GC-MS Protocol

Application: Quality Control of Pharmaceutical Packaging (High-Density Polyethylene bottles, blisters) and raw materials. Goal: Detect trace 2,4,6-TCA (limit of quantification: < 1.0 ng/L) using 2,3,6-TCA as the Internal Standard.

Method Principle: Solid Phase Microextraction (SPME)

Because haloanisoles are highly volatile and hydrophobic, SPME allows for solvent-free concentration. The fiber (coated with DVB/Carboxen/PDMS) is exposed to the headspace of the sample. 2,3,6-TCA corrects for variations in fiber extraction efficiency, temperature fluctuations, and matrix effects.

Validated Protocol Steps

Step 1: Standard Preparation

-

Stock Solution A (Target): Dissolve 2,4,6-TCA in HPLC-grade Methanol to 100 mg/L.

-

Stock Solution B (Internal Standard): Dissolve 2,3,6-TCA in HPLC-grade Methanol to 100 mg/L.

-

Working IS Solution: Dilute Stock B to 100 µg/L in Methanol.

Step 2: Sample Preparation[2][3]

-

Weigh 1.0 g of packaging material (cut into strips) or 10 mL of liquid formulation into a 20 mL headspace vial.

-

Add 3.0 g of NaCl (to induce "salting out," driving hydrophobes into the headspace).

-

Add 10 mL of ultra-pure water.

-

Spike: Add 10 µL of Working IS Solution (2,3,6-TCA) to the vial. Final IS concentration ≈ 100 ng/L.

-

Seal immediately with a magnetic screw cap (PTFE/Silicone septum).

Step 3: SPME Extraction[1]

-

Fiber: 50/30 µm DVB/Carboxen/PDMS (Gray hub).

-

Incubation: 60°C for 15 minutes (agitation at 500 rpm).

-

Extraction: Expose fiber to headspace for 30 minutes at 60°C.

Step 4: GC-MS Acquisition

-

Inlet: Splitless mode at 250°C. Desorb fiber for 5 minutes.

-

Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

-

Oven Program: 40°C (2 min)

10°C/min to 160°C -

Detection (SIM Mode):

Figure 2: SPME-GC-MS Workflow utilizing 2,3,6-TCA as the internal standard for precise quantification of taint risks.

Toxicology & Safety Profile

While 2,3,6-TCA is used in minute quantities (nanograms) for analysis, handling stock solutions requires adherence to safety protocols.

-

Acute Toxicity: Oral LD50 (Rat) ≈ 500–800 mg/kg. Classified as "Harmful if swallowed."[5][6][7]

-

Irritation: Causes serious eye irritation (Category 2A) and skin irritation.

-

Handling:

-

Use in a fume hood.

-

Wear nitrile gloves and safety goggles.

-

Disposal: As halogenated organic waste. Do not release into drains, as haloanisoles are toxic to aquatic life with long-lasting effects.[8]

-

References

-

Parenteral Drug Association (PDA). (2012). Technical Report No. 55: Detection and Mitigation of 2,4,6-Tribromoanisole and 2,4,6-Trichloroanisole Taints and Odors in the Pharmaceutical and Consumer Healthcare Industries.

-

Agilent Technologies. (2019). Sensitive Detection of Trichloroanisole (TCA) in Wine Using Triple Quadrupole GC/MS. Application Note 5990-5783EN.

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 39656, this compound.

-

Coque, J. J., et al. (2003). Characterization of an Inducible Chlorophenol O-Methyltransferase from Trichoderma longibrachiatum Involved in the Formation of Chloroanisoles. Applied and Environmental Microbiology.

-

International Organisation of Vine and Wine (OIV). (2009). Method OIV-MA-AS315-16: Determination of releasable 2,4,6-trichloroanisole in wine by cork stoppers.

Sources

- 1. Determination of releasable 2,4,6-trichloroanisole in wine (Type-IV) | OIV [oiv.int]

- 2. agilent.com [agilent.com]

- 3. weinobst.at [weinobst.at]

- 4. mdpi.com [mdpi.com]

- 5. isotope.com [isotope.com]

- 6. lgcstandards.com [lgcstandards.com]

- 7. 2,4,6-Trichloroanisole | C7H5Cl3O | CID 6884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Microbial Formation of 2,3,6-Trichloroanisole in Environmental Samples

This technical guide provides an in-depth analysis of the microbial formation of 2,3,6-Trichloroanisole (2,3,6-TCA) . While the 2,4,6-TCA isomer is the most notorious cause of "cork taint," 2,3,6-TCA represents a critical isomer often utilized as a stable internal standard due to its structural similarity yet chromatographic distinctness. However, it can also manifest as an environmental contaminant when its specific precursor, 2,3,6-Trichlorophenol (2,3,6-TCP) , is present in the matrix.

Technical Guide & Whitepaper

Executive Summary

The formation of this compound (2,3,6-TCA) is a specific biomethylation event driven by fungal and bacterial detoxification mechanisms. Unlike the ubiquitous 2,4,6-TCA, the 2,3,6-isomer arises exclusively from the O-methylation of 2,3,6-Trichlorophenol (2,3,6-TCP) .

This guide details the enzymatic pathways governing this transformation, the environmental matrices where it occurs, and the rigorous analytical protocols required to distinguish it from other chloroanisoles. For drug development and environmental scientists, understanding this pathway is vital for two reasons:

-

Contamination Control: 2,3,6-TCP is a degradation product of pentachlorophenol (PCP) and certain herbicides; its methylation yields 2,3,6-TCA, contributing to "musty" off-odors (threshold <10 ng/L).

-

Analytical Integrity: 2,3,6-TCA is the industry-standard Internal Standard (IS) for quantifying cork taint. Understanding its natural formation is crucial to prevent false negatives in quality control (QC) where background 2,3,6-TCA could skew IS recovery data.

Mechanistic Pathways of Formation

The Precursor: 2,3,6-Trichlorophenol (2,3,6-TCP)

The rate-limiting factor in 2,3,6-TCA formation is the availability of its precursor. 2,3,6-TCP is rarely produced intentionally but appears in the environment via:

-

Degradation of Pentachlorophenol (PCP): Reductive dechlorination of PCP by anaerobic bacteria often yields 2,3,6-TCP.

-

Herbicide Impurities: Historical synthesis of chlorophenoxy herbicides often resulted in 2,3,6-TCP byproducts.

Enzymatic O-Methylation

The bioconversion is catalyzed by Chlorophenol O-methyltransferase (CPOMT) enzymes.[1] These enzymes function as a detoxification mechanism, converting toxic phenols into more lipophilic (and volatile) anisoles.

-

Enzyme: S-adenosyl-L-methionine: chlorophenol O-methyltransferase.

-

Cofactor: S-adenosylmethionine (SAM) acts as the methyl donor.

-

Microbial Hosts: Filamentous fungi (Aspergillus, Penicillium, Trichoderma) and Actinobacteria (Streptomyces).

Mechanism Diagram

The following diagram illustrates the specific methylation pathway for the 2,3,6-isomer.

Caption: CPOMT-mediated O-methylation of 2,3,6-TCP using SAM as a cofactor to yield 2,3,6-TCA.

Environmental Matrices & Kinetics[2][3][4]

The formation kinetics depend heavily on the matrix properties. 2,3,6-TCA is highly lipophilic (Log Kow ~ 4.1), meaning it rapidly partitions out of water and into organic phases (cork, plastic packaging, soil organic matter).

| Parameter | Soil / Sediment | Aqueous Systems (Water) | Pharmaceutical Packaging (HDPE) |

| Precursor Source | Pesticide degradation (PCP) | Industrial effluent | Wood pallet treatments (TCP/TBP) |

| Microbial Driver | Streptomyces, Soil Fungi | Aspergillus, Penicillium | Fungal spores on surface |

| Kinetics | Slow (Weeks-Months) | Moderate (Days) | Rapid (Hours-Days if humid) |

| Adsorption | High (binds to TOC) | Low (volatilizes/adsorbs) | Very High (migrates into plastic) |

Key Insight: In pharmaceutical recalls (e.g., Tylenol), the "musty" odor often originates from wood pallets treated with chlorophenols. If 2,3,6-TCP is present in the wood treatment mixture, 2,3,6-TCA will form alongside 2,4,6-TCA.

Analytical Methodologies (Detection & Differentiation)

Distinguishing 2,3,6-TCA from its isomers (2,4,6-TCA and 2,3,4-TCA) is critical. 2,3,6-TCA is frequently used as the Internal Standard (IS) because it elutes close to, but distinct from, the target 2,4,6-TCA.

Warning: If your environmental sample naturally contains 2,3,6-TCA, using it as an IS will result in under-quantification of the target analyte (due to IS area inflation).

Recommended Workflow: SPME-GC-MS/MS[5]

-

Extraction: Headspace Solid-Phase Microextraction (HS-SPME).[2][3]

-

Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).

-

-

Separation: Gas Chromatography.

-

Column: DB-5MS or ZB-5MS (5% phenyl). 2,3,6-TCA typically elutes after 2,4,6-TCA due to steric hindrance differences in the stationary phase.

-

-

Detection: Triple Quadrupole Mass Spectrometry (MS/MS) in MRM mode.

Analytical Workflow Diagram

*Caption: Workflow for separating TCA isomers. Note: Use d5-TCA as IS if naturally occurring 2,3,6-TCA is suspected.

Experimental Protocols

Protocol A: Microbial Methylation Challenge Test

Objective: Determine if a specific microbial isolate can convert 2,3,6-TCP to 2,3,6-TCA.

-

Inoculum Preparation:

-

Cultivate isolate (e.g., Aspergillus niger) on Potato Dextrose Agar (PDA) for 5 days at 25°C.

-

Harvest spores in 0.1% Tween 80; adjust to

spores/mL.

-

-

Medium Fortification:

-

Prepare Mineral Salt Medium (MSM).

-

Add 2,3,6-Trichlorophenol (dissolved in methanol) to a final concentration of 10 mg/L.

-

Control: Sterile MSM + 2,3,6-TCP (no microbes).

-

-

Incubation:

-

Inoculate media with spore suspension.

-

Incubate at 25°C in dark, shaking at 150 rpm for 7–14 days.

-

-

Sampling:

-

Aliquot 10 mL of culture broth into a 20 mL headspace vial.

-

Add 3g NaCl (to enhance volatility via salting-out effect).

-

Protocol B: Quantification via HS-SPME-GC-MS

Objective: Quantify 2,3,6-TCA in the broth.

-

SPME Parameters:

-

Fiber: 50/30 µm DVB/CAR/PDMS.

-

Incubation: 65°C for 10 min (agitation 250 rpm).

-

Extraction: 30 min headspace exposure.

-

-

GC Parameters:

-

Inlet: 260°C, Splitless mode.

-

Oven: 40°C (2 min) -> 10°C/min -> 280°C.

-

-

MS Parameters (SIM/MRM):

-

Target Ion: m/z 210, 212 (Molecular ion), 195 (Base peak [M-CH3]+).

-

Note: 2,3,6-TCA and 2,4,6-TCA share similar mass spectra; reliance on Retention Time (RT) is mandatory.

-

References

-

Coque, J. J., et al. (2003). Characterization of an Inducible Chlorophenol O-Methyltransferase from Trichoderma longibrachiatum Involved in the Formation of Chloroanisoles and Determination of Its Role in Cork Taint of Wines. Applied and Environmental Microbiology. Link

-

Hjelmeland, A. K., et al. (2012). Using HS-SPME and GC/Triple Quadrupole MS for High Throughput Analysis of Haloanisoles in Wines at Sub-ng/L Levels. Agilent Technologies Application Note. Link

-

Parenteral Drug Association (PDA). (2012). Technical Report No. 55: Detection and Mitigation of 2,4,6-Tribromoanisole and 2,4,6-Trichloroanisole Taints and Odors in the Pharmaceutical and Consumer Healthcare Industries. Link

-

PubChem. (2025).[4] 2,3,6-Trichlorophenol (Compound Summary). National Library of Medicine. Link

-

Jönsson, S., et al. (2008). Determination of 2,4,6-trichloroanisole and 2,4,6-tribromoanisole in wine using microextraction in packed syringe and gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry. Link

Sources

Technical Guide: Occurrence, Analysis, and Remediation of 2,3,6-Trichloroanisole in Industrial Wastewater

Executive Summary

2,3,6-Trichloroanisole (2,3,6-TCA) is a potent organoleptic contaminant often overlooked in favor of its more prevalent isomer, 2,4,6-TCA. While typically associated with "cork taint" in the beverage industry, its presence in industrial wastewater represents a critical failure in upstream precursor management.

This guide addresses the occurrence of 2,3,6-TCA not as a primary pollutant, but as a biomethylation product of 2,3,6-Trichlorophenol (2,3,6-TCP). For industrial ecologists and drug development professionals, understanding this compound is vital because its odor threshold (ng/L range) is orders of magnitude lower than its toxicological threshold, leading to "phantom" contamination events where water meets safety standards but fails sensory quality control.

Part 1: The Genesis of 2,3,6-TCA

The Biomethylation Mechanism

2,3,6-TCA does not typically enter wastewater streams directly. It is formed in situ or in holding ponds via the microbial O-methylation of 2,3,6-Trichlorophenol . This reaction is a detoxification mechanism employed by fungi (e.g., Aspergillus, Penicillium) and certain bacteria to reduce the toxicity of chlorophenols.

The conversion is catalyzed by Chlorophenol O-Methyltransferase (CPOMT) , using S-adenosylmethionine (SAM) as the methyl donor.[1] This process significantly increases the compound's lipophilicity and volatility, facilitating its bioaccumulation and off-gassing.

Mechanistic Visualization

The following diagram illustrates the enzymatic transformation of the phenolic precursor into the anisole derivative.

Figure 1: Enzymatic O-methylation pathway converting 2,3,6-TCP to 2,3,6-TCA via CPOMT.

Part 2: Industrial Sources and Occurrence Data

Primary Industrial Vectors

Unlike 2,4,6-TCA, which is ubiquitous in fiber bleaching, 2,3,6-TCA occurrence is highly specific to industries using 2,3,6-TCP as an intermediate.

-

Pesticide Manufacturing: 2,3,6-TCP is a key intermediate in the synthesis of the herbicide Fenac (2,3,6-trichlorophenylacetic acid). Wastewater from these facilities often contains residual unreacted phenols.

-

Wood Preservation: Historically used in polychlorophenol formulations. Leachate from treated lumber yards often undergoes fungal methylation in stagnant retention ponds.

-

Pharmaceutical Intermediates: Halogenated anisoles are occasionally used as building blocks for specific API (Active Pharmaceutical Ingredient) synthesis.

Comparative Effluent Data

The following table synthesizes occurrence data. Note the distinction between the precursor (high concentration) and the product (trace concentration, high impact).

| Parameter | Pesticide Mfg Effluent | Wood Treatment Leachate | Municipal WWTP (Influent) | Municipal WWTP (Effluent) |

| 2,3,6-TCP (Precursor) | 50 - 2,000 µg/L | 10 - 500 µg/L | 0.1 - 5.0 µg/L | < 0.5 µg/L |

| 2,3,6-TCA (Product) | 0.05 - 2.0 µg/L | 0.01 - 0.5 µg/L | < 10 ng/L | 2 - 50 ng/L |

| Odor Threshold | N/A (Toxic) | N/A | ~3 ng/L | ~3 ng/L |

| Primary Risk | Toxicity | Toxicity | Odor/Taint | Odor/Taint |

Scientist's Insight: Note that TCA concentrations often increase across biological treatment steps (e.g., activated sludge) if the retention time allows the biomass to methylate the incoming phenol. This is a classic "treatment paradox."

Part 3: Analytical Methodology (SPME-GC-MS)

Why SPME?

Direct liquid injection is unsuitable for 2,3,6-TCA due to the complex wastewater matrix and the compound's semi-volatility. Solid Phase Microextraction (SPME) is the gold standard because it combines extraction and concentration into a single solvent-free step, utilizing the high Henry's Law constant of chloroanisoles.

Validated Protocol: Headspace SPME-GC-MS

Objective: Quantification of 2,3,6-TCA at sub-ng/L levels in high-organic wastewater.

Reagents & Materials:

-

Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (Agilent or Supelco). Reason: The triple-phase fiber covers the wide polarity range of potential interferences while targeting the anisole.

-

Internal Standard: 2,4,6-Trichloroanisole-d5 (deuterated) or 2,3,6-TCA-d3 if available.

-

Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C.

Step-by-Step Workflow:

-

Sample Preparation:

-

Aliquot 10 mL of wastewater into a 20 mL amber headspace vial.

-

Crucial Step: Add 3.0 g NaCl (30% w/v). Causality: This "salting out" effect decreases the solubility of hydrophobic organics, forcing 2,3,6-TCA into the headspace.

-

Adjust pH to < 2 using H₂SO₄ if analyzing phenols simultaneously, or leave at neutral for anisoles only.

-

Spike with 10 µL of Internal Standard (100 µg/L in methanol).

-

-

Extraction (Automated):

-

Incubate at 60°C for 5 minutes (agitation 500 rpm).

-

Expose SPME fiber to headspace for 30 minutes at 60°C. Note: Equilibrium is temperature-dependent; 60°C balances sensitivity with fiber longevity.

-

-

Desorption & Analysis:

-

Desorb in GC inlet at 270°C for 3 minutes (Splitless mode).

-

Column: DB-5ms or ZB-5ms (30m x 0.25mm x 0.25µm).

-

MS Parameters: SIM mode (Selected Ion Monitoring).

-

Target Ion (2,3,6-TCA): m/z 210, 212, 195.

-

Qualifier Ion: m/z 167.

-

-

Analytical Workflow Diagram

Figure 2: Optimized HS-SPME-GC-MS workflow for trace analysis of chloroanisoles.

Part 4: Remediation Strategies

Treating 2,3,6-TCA is challenging because it is chemically stable and resistant to standard biological degradation (which often creates it).

Advanced Oxidation Processes (AOPs)

Standard chlorination is ineffective and may actually generate more TCA from anisole precursors.

-

UV/H₂O₂: High efficacy. Hydroxyl radicals (•OH) attack the aromatic ring, dechlorinating the molecule.

-

Ozone (O₃): Effective but requires high doses. Ozonation byproducts must be monitored.[2]

Adsorption (Polishing Step)

For industrial effluents, Granular Activated Carbon (GAC) is the most reliable end-of-pipe solution.

-

Mechanism: Hydrophobic interaction. 2,3,6-TCA (log Kow ~ 4.1) binds strongly to the micropores of GAC.

-

Capacity: GAC filters must be replaced before breakthrough, as TCA has a lower affinity than some competing heavy hydrocarbons, leading to potential desorption if the bed is saturated.

References

-

Gunsch, B., et al. (2004). "Formation and emission of chloroanisoles as indoor pollutants." Environmental Science & Pollution Research. Link

-

Hjelmeland, A. K., et al. (2012). "Using HS-SPME and GC/Triple Quadrupole MS for High Throughput Analysis of Haloanisoles in Wines." Agilent Technologies Application Note. Link

-

Li, P., et al. (2016). "Study on Formation of 2,4,6-trichloroanisole by Microbial O-methylation of 2,4,6-trichlorophenol in Lake Water." Water Research. Link

-

Standard Methods for the Examination of Water and Wastewater. (2017). "Method 6040: Constituent Concentration by Gas Chromatography." American Public Health Association.[3] Link

-

Barczak, R. J., et al. (2022).[4] "Occurrence of 2,4,6-Trichloroanisole in anaerobically stabilised dewatered biosolids emission." ResearchGate.[4] Link

Sources

- 1. Study on formation of 2,4,6-trichloroanisole by microbial O-methylation of 2,4,6-trichlorophenol in lake water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gcms.labrulez.com [gcms.labrulez.com]

- 3. (PDF) Importance of 2,4,6-Trichloroanisole (TCA) as an odorant in the emissions from anaerobically stabilized dewatered biosolids [academia.edu]

- 4. researchgate.net [researchgate.net]

Technical Analysis: Olfactory Detection Limits & Sensory Profile of 2,3,6-Trichloroanisole

The following technical guide provides an in-depth analysis of the olfactory detection limits, physicochemical properties, and analytical quantification of 2,3,6-Trichloroanisole (2,3,6-TCA).

Executive Summary

This compound (2,3,6-TCA) is a potent haloanisole isomer responsible for "musty," "moldy," or "damp cellar" off-flavors in pharmaceuticals, food, and beverages.[1][2] While its structural isomer, 2,4,6-TCA , is the primary driver of cork taint with a lower odor threshold, 2,3,6-TCA remains a critical analyte for quality assurance.

Research indicates that 2,3,6-TCA possesses an olfactory detection threshold (ODT) in water of approximately 7.4 to 24.5 ng/L (ppt) , making it roughly 10 to 100 times less potent than 2,4,6-TCA (0.03–2 ng/L). However, due to its lipophilicity and resistance to degradation, it poses a significant risk for cross-contamination in supply chains. This guide details the mechanistic basis of its perception, comparative potency, and validated protocols for detection.

Part 1: Physicochemical Profile & Olfactory Potency

Structural Isomerism and Volatility

The olfactory potency of trichloroanisoles is governed by the positioning of chlorine atoms on the anisole ring. The 2,4,6- configuration allows for optimal volatility and receptor interaction (or channel suppression), whereas the 2,3,6- configuration introduces steric differences that slightly reduce its sensory impact.

Table 1: Comparative Olfactory Thresholds of Haloanisoles

| Compound | Structure | ODT (Water) [ng/L] | ODT (Wine/Ethanol) [ng/L] | Odor Descriptor |

| 2,4,6-TCA | 2,4,6-Trichloroanisole | 0.03 – 2.0 | 1.4 – 4.6 | Intense musty, wet cardboard |

| 2,3,6-TCA | This compound | 7.4 – 24.5 | ~10 – 50 (Est.) | Musty, moldy, chemical |

| 2,3,4,6-TeCA | Tetrachloroanisole | 10 – 14 | ~15 – 30 | Musty, damp earth |

| TBA | 2,4,6-Tribromoanisole | 0.02 – 0.08 | 3 – 8 | Mushroom, metallic, musty |

Note: Thresholds vary by panel sensitivity and matrix composition. Ethanol content generally increases the solubility of TCA, thereby decreasing its volatility and raising the detection threshold (masking effect).

Structure-Activity Relationship (SAR)

The "musty" character of 2,3,6-TCA is linked to its lipophilicity (LogP ~3.5–4.0). Unlike typical odorants that activate specific G-protein coupled receptors (GPCRs), recent mechanistic studies on haloanisoles suggest a unique mode of action: signal suppression .

Part 2: Mechanism of Action (Olfactory Suppression)

The Channel Blockade Hypothesis

While initially thought to be a potent agonist of specific "musty" receptors, advanced patch-clamp studies (Takeuchi et al., 2013) on the related 2,4,6-TCA isomer suggest that these molecules may act as gating modifiers or blockers of Cyclic Nucleotide-Gated (CNG) channels.

In this model, 2,3,6-TCA partitions into the ciliary membrane of the Olfactory Sensory Neuron (OSN). Instead of triggering a depolarization spike, it stabilizes the closed state of the CNG channel or reduces its open probability, effectively dampening the neuron's baseline activity. The brain interprets this specific "silence" or pattern of suppression as a "musty" odor.

Visualization of Signaling Pathway

The following diagram illustrates the standard transduction pathway and the interference point of TCA molecules.

Figure 1: Proposed mechanism where TCA acts via CNG channel suppression rather than classical agonism.

Part 3: Analytical Quantification Protocols

To validate sensory data, instrumental detection must achieve Limits of Quantitation (LOQ) in the low ng/L (ppt) range. The industry standard is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[3]

Protocol: HS-SPME-GC-MS for 2,3,6-TCA

Objective: Quantify 2,3,6-TCA with a detection limit < 1.0 ng/L.

Reagents:

-

Internal Standard (ISTD): 2,4,6-Trichloroanisole-d5 (d5-TCA) or 2,3,6-TCA-d3 (if available).

-

Matrix Modifier: NaCl (30% w/v) to increase ionic strength and drive volatiles into the headspace (salting-out effect).

Step-by-Step Workflow:

-

Sample Preparation:

-

Aliquot 10 mL of sample (water/wine/drug solution) into a 20 mL headspace vial.

-

Add 3g NaCl.

-

Spike with 10 µL of ISTD solution (final conc. 10 ng/L).

-

Seal with magnetic screw cap (PTFE/Silicone septum).

-

-

Extraction (SPME):

-

Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.

-

Incubation: 15 mins at 50°C (agitation 500 rpm).

-

Extraction: Expose fiber to headspace for 30 mins at 50°C.

-

-

GC-MS Analysis:

-

Inlet: Splitless mode, 250°C. Desorb fiber for 3 mins.

-

Column: DB-5ms or ZB-5ms (30m x 0.25mm x 0.25µm).

-

Oven Program: 50°C (1 min) -> 10°C/min -> 200°C -> 20°C/min -> 270°C (3 min).

-

Detection (SIM Mode): Monitor ions m/z 195, 210, 212 for TCA; m/z 215 for d5-TCA.

-

Analytical Workflow Diagram

Figure 2: HS-SPME-GC-MS workflow for trace analysis of 2,3,6-TCA.

Part 4: Sensory Assessment Protocols (Human Panel)

Instrumental data must be correlated with human perception. The 3-Alternative Forced Choice (3-AFC) method is the gold standard for determining Odor Detection Thresholds (ODT).

Protocol: Determination of Group ODT

Objective: Determine the concentration at which 50% of the population can detect 2,3,6-TCA (BET: Best Estimate Threshold).

-

Panel Selection: Screen 15-20 assessors for specific anosmia to anisoles using a suprathreshold solution (e.g., 50 ng/L 2,4,6-TCA).

-

Sample Series: Prepare a geometric dilution series of 2,3,6-TCA in odor-free water (e.g., 1.25, 2.5, 5, 10, 20, 40, 80 ng/L).

-

Test Procedure (3-AFC):

-

Present 3 encoded cups per concentration level: 2 controls (water) + 1 spiked sample.

-

Ask the panelist: "Which cup smells different?" (Forced choice, even if guessing).

-

-

Data Analysis:

-

Calculate the geometric mean of the last incorrect concentration and the first correct concentration for each panelist.

-

The Group ODT is the geometric mean of individual thresholds.

-

Sensory Logic Diagram

Figure 3: 3-AFC Sensory Protocol decision tree for threshold determination.

References

-

Guadagni, D. G., & Buttery, R. G. (1978). Odor threshold of this compound in water. Journal of Food Science, 43(4), 1346–1347. Link

-

Takeuchi, H., Kato, H., & Kurahashi, T. (2013). 2,4,6-Trichloroanisole is a potent suppressor of olfactory signal transduction.[4][5] Proceedings of the National Academy of Sciences, 110(40), 16235–16240. Link

-

Diaz, A., et al. (2005). Determination of the odor threshold concentrations of chlorobrominated anisoles in water.[6] Journal of Agricultural and Food Chemistry, 53(9), 359–362. Link

-

Standard Methods for the Examination of Water and Wastewater. (2017). Method 6040: Constituent Concentration by Gas Extraction and GC-MS. American Public Health Association. Link

-

ISO 13301:2018. Sensory analysis — General guidance for measuring odour, flavour and taste detection thresholds by a three-alternative forced-choice (3-AFC) procedure. International Organization for Standardization.[7] Link

Sources

- 1. Landing page - Meron [meron.nl]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. 2,4,6-trichloroanisole is a potent suppressor of olfactory signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. 2,4,6-Trichloroanisole is a potent suppressor of olfactory signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological profile of 2,3,6-Trichloroanisole

Technical Whitepaper: Toxicological Profile and Analytical Utility of 2,3,6-Trichloroanisole

Executive Summary

This compound (2,3,6-TCA) represents a critical structural isomer within the chloroanisole family, distinct in both toxicological impact and industrial application from its notorious counterpart, 2,4,6-trichloroanisole (2,4,6-TCA). While 2,4,6-TCA is the primary agent of "cork taint" in wines—perceptible at single-digit nanogram per liter (ng/L) concentrations—2,3,6-TCA serves a vital role as a chromatographic internal standard and a comparative toxicological benchmark.

This guide provides a definitive technical profile of 2,3,6-TCA, synthesizing its physicochemical properties, metabolic biogenesis, and its pivotal utility in high-sensitivity mass spectrometry. Unlike the pervasive off-flavor generated by the 2,4,6-isomer, 2,3,6-TCA exhibits a significantly higher olfactory threshold, allowing its use in trace analysis without compromising sensory integrity.

Physicochemical & Structural Profile

2,3,6-TCA is a lipophilic, volatile organic compound formed via the O-methylation of trichlorophenols. Its utility in analytical chemistry stems from its structural similarity to 2,4,6-TCA, possessing nearly identical volatility and extraction kinetics while remaining chromatographically resolvable.

Table 1: Comparative Physicochemical Properties

| Property | This compound (The Standard) | 2,4,6-Trichloroanisole (The Taint) | Significance |

| CAS Number | 50375-10-5 | 87-40-1 | Distinct chemical registration.[1] |

| Molecular Formula | C7H5Cl3O | C7H5Cl3O | Isomers (Identical Mass: 211.47 g/mol ).[2] |

| LogP (Lipophilicity) | ~3.6 - 3.8 (Predicted) | 4.11 | High affinity for lipid membranes and non-polar fibers (SPME). |

| Olfactory Threshold | High (>20 ng/L estimated) | ~1–4 ng/L (ppt) | 2,3,6-TCA is effectively "odorless" at analytical concentrations. |

| Boiling Point | ~240–250°C | 240°C | Slight variance allows GC separation. |

| Precursor | 2,3,6-Trichlorophenol | 2,4,6-Trichlorophenol | Biogenic origin differs by chlorination pattern. |

Biogenesis and Metabolic Toxicology

The presence of chloroanisoles in the environment is rarely anthropogenic in direct origin; rather, it is the result of fungal detoxification. Fungi (e.g., Penicillium, Aspergillus) employ O-methyltransferases to convert toxic chlorophenols into less toxic, more volatile anisoles.

The Methylation Detoxification Pathway

Fungi encountering 2,3,6-trichlorophenol (2,3,6-TCP)—a toxic biocide or degradation product—methylate the hydroxyl group to form 2,3,6-TCA. This increases lipophilicity, facilitating excretion from the fungal cell, but inadvertently creates volatile compounds that can migrate into food matrices.

DOT Diagram 1: Comparative Biogenesis of Chloroanisoles

Caption: Fungal detoxification converts toxic phenols into anisoles. 2,3,6-TCA is the methylated product of 2,3,6-TCP.

Toxicological Hazards (Precursor-Based Inference)

Direct human toxicity data for 2,3,6-TCA is sparse compared to the 2,4,6-isomer. However, risk assessment is derived from its precursor (2,3,6-TCP) and structural class:

-

Aquatic Toxicity: Classified as very toxic to aquatic life with long-lasting effects.[3][4][5]

-

Systemic Toxicity: The precursor 2,3,6-TCP is a potential CNS depressant and irritant. Metabolic demethylation in the human liver (via Cytochrome P450) could theoretically revert 2,3,6-TCA back to 2,3,6-TCP, warranting caution in handling pure standards.

-

Genotoxicity: Chlorinated phenols/anisoles have shown potential for mutagenic effects in in vitro assays, though 2,3,6-TCA is not classified as a confirmed human carcinogen.

Analytical Application: The "Silent" Standard

The primary value of 2,3,6-TCA in drug development and food science is its role as a non-interfering Internal Standard (IS) . Because it is an isomer, it behaves nearly identically to 2,4,6-TCA during extraction (SPME) but separates distinctively on a gas chromatograph column.

Protocol: SPME-GC-MS Quantification

Context: Validated for detection of taint in pharmaceutical packaging or wine.

Reagents:

-

Analyte: 2,4,6-TCA (Target).

-

Internal Standard: 2,3,6-TCA (100 µg/L stock in ethanol).

-

Matrix: 12% Ethanol/Water or sample buffer.

Workflow:

-

Sample Prep: Add 10 mL sample + 3g NaCl (to increase ionic strength and drive volatiles into headspace) to a 20 mL vial.

-

Spiking: Add 10 µL of 2,3,6-TCA Internal Standard (Final conc: 100 ng/L).

-

Extraction (SPME):

-

Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

-

Incubation: 50°C for 5 minutes (agitation 500 rpm).

-

Extraction: 30 minutes headspace exposure.

-

-

GC Separation:

-

Column: DB-5MS or equivalent (30m x 0.25mm).

-

Carrier Gas: Helium (1 mL/min).

-

Temp Program: 50°C (1 min) -> 10°C/min -> 220°C.

-

-

MS Detection (SIM Mode):

-

2,4,6-TCA Ions: m/z 195 (Quant), 210, 212.

-

2,3,6-TCA Ions: m/z 195 (Quant), 210, 212.

-

Differentiation: Relies on Retention Time . 2,3,6-TCA elutes after 2,4,6-TCA due to slight steric differences affecting boiling point and column interaction.

-

DOT Diagram 2: Analytical Workflow & Separation Logic

Caption: 2,3,6-TCA serves as the internal standard, separating chromatographically from the target 2,4,6-TCA.[6]

Olfactory Toxicology: The Mechanism of "Silence"

Why is 2,3,6-TCA used as a standard while 2,4,6-TCA is a contaminant?

-

Receptor Interaction: 2,4,6-TCA is a potent suppressor of Cyclic Nucleotide-Gated (CNG) channels in olfactory cilia, causing a "masking" effect and a perception of moldiness at attomolar concentrations.[7]

-

Steric Hindrance: The position of the chlorine atoms in 2,3,6-TCA (ortho, meta, para arrangement relative to methoxy is different) likely alters its binding affinity to the olfactory receptor pocket.

-

Threshold Differential: While 2,4,6-TCA is detected at ~2 ng/L, 2,3,6-TCA does not trigger the same response at the 20–100 ng/L concentrations used in analysis, ensuring the standard does not "taint" the sample during sensory correlation studies.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 39656: this compound. PubChem.[2] Available at: [Link]

-

Takeuchi, H., et al. (2013). "2,4,6-Trichloroanisole is a potent suppressor of olfactory signal transduction." Proceedings of the National Academy of Sciences (PNAS). (Demonstrates the receptor mechanism of TCA isomers). Available at: [Link]

-

International Organisation of Vine and Wine (OIV). "Determination of Releasable 2,4,6-Trichloroanisole in Wine by Cork Stoppers." Method OIV-MA-AS315-16. (Establishes 2,3,6-TCA as a validated Internal Standard). Available at: [Link]

-

Agilent Technologies. "Sensitive Detection of Trichloroanisole (TCA) in Wine Using Triple Quadrupole GC/MS." Application Note. (Provides retention time data for 2,3,6 vs 2,4,6 separation). Available at: [Link]

-

International Programme on Chemical Safety (IPCS). "ICSC 0590 - 2,3,6-Trichlorophenol." ILO/WHO.[3][4] (Toxicological data for the metabolic precursor). Available at: [Link]

Sources

An In-Depth Technical Guide to the Biodegradation Pathways of 2,3,6-Trichloroanisole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the microbial degradation of 2,3,6-Trichloroanisole (2,3,6-TCA), a persistent environmental contaminant. While direct and complete elucidation of its metabolic fate is an evolving area of research, this document synthesizes current knowledge on the degradation of structurally analogous compounds to propose the most probable aerobic and anaerobic biotransformation pathways. We will delve into the key enzymatic reactions, the microorganisms involved, and the experimental methodologies required to investigate these processes, providing a robust framework for future research and remediation strategies.

Introduction: The Environmental Significance of this compound

This compound (2,3,6-TCA) belongs to a class of chlorinated aromatic compounds that are of environmental concern due to their persistence, potential for bioaccumulation, and association with off-flavors in water and food products.[1] The primary route of formation of chloroanisoles in the environment is through the microbial O-methylation of chlorophenols, which are widely used as pesticides, herbicides, and wood preservatives.[2][3] Understanding the biodegradation pathways of 2,3,6-TCA is crucial for developing effective bioremediation strategies to remove this compound from contaminated sites.

Proposed Biodegradation Pathways of this compound

The microbial degradation of 2,3,6-TCA is initiated by the cleavage of the ether bond, a process known as O-demethylation, to form 2,3,6-trichlorophenol (2,3,6-TCP). This initial step is a critical gateway to further degradation under both aerobic and anaerobic conditions.

Aerobic Biodegradation Pathway

Under aerobic conditions, the degradation of 2,3,6-TCA is expected to proceed through a series of oxidative reactions, primarily mediated by bacteria and fungi. The proposed pathway, based on the degradation of similar chlorinated phenols, involves initial O-demethylation followed by hydroxylation and subsequent ring cleavage.

Step 1: O-Demethylation

The first and rate-limiting step is the O-demethylation of 2,3,6-TCA to 2,3,6-TCP. This reaction is catalyzed by monooxygenase enzymes, which incorporate one atom of oxygen into the substrate.[4]

Step 2: Hydroxylation

Following the formation of 2,3,6-TCP, aerobic microorganisms introduce hydroxyl groups onto the aromatic ring. This is a crucial step that prepares the ring for cleavage. This hydroxylation is typically catalyzed by monooxygenases or dioxygenases. For instance, the degradation of 2,4,6-TCP has been shown to proceed via the formation of 2,6-dichloro-p-hydroquinone.[5] By analogy, 2,3,6-TCP could be hydroxylated to form a dichlorohydroquinone or a chlorocatechol intermediate.

Step 3: Aromatic Ring Cleavage

The hydroxylated intermediates are then susceptible to ring cleavage by dioxygenase enzymes. There are two main types of ring cleavage: ortho-cleavage and meta-cleavage, leading to different sets of aliphatic intermediates.[4] These intermediates are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization to carbon dioxide and water.

A proposed aerobic degradation pathway for 2,3,6-TCA is illustrated in the following diagram:

Key Microorganisms and Enzymes

A variety of microorganisms have been identified with the capability to degrade chlorinated aromatic compounds. While specific studies on 2,3,6-TCA are limited, the degradation of its structural isomers and related compounds points to the involvement of the following microbial groups and enzymes:

| Microbial Group | Key Genera | Relevant Enzymes |

| Bacteria | Rhodococcus, Pseudomonas, Burkholderia, Sphingomonas [4][6] | Monooxygenases, Dioxygenases, Reductive dehalogenases |

| Fungi | Phanerochaete, Ganoderma, Trichoderma, Penicillium [4][5] | Lignin Peroxidase (LiP), Manganese Peroxidase (MnP), Laccase, Cytochrome P450 monooxygenases |

A study on the white-rot fungus Ganoderma lucidum demonstrated its ability to degrade 2,3,6-TCP using a laccase enzyme, achieving complete degradation of 100-400 mg/L within 12 hours. [4]Furthermore, research on Pseudomonas pickettii has shown that 2,3,6-TCP can induce the enzymatic system responsible for the dechlorination of 2,4,6-TCP, suggesting a common or cross-reactive metabolic pathway. [6]

Experimental Protocols for Studying Biodegradation

Investigating the biodegradation pathways of 2,3,6-TCA requires a combination of microbiological and analytical techniques. The following outlines a general workflow for such studies.

Experimental Workflow

Step-by-Step Methodologies

1. Enrichment and Isolation of Degrading Microorganisms:

-

Objective: To isolate microorganisms capable of degrading 2,3,6-TCA.

-

Protocol:

-

Collect soil or water samples from a site with a history of contamination with chlorinated compounds.

-

Inoculate a mineral salts medium containing 2,3,6-TCA as the sole carbon source with the environmental sample.

-

Incubate under aerobic or anaerobic conditions.

-

Serially transfer the enrichment cultures to fresh medium to select for a microbial community with enhanced degradation capabilities.

-

Isolate pure cultures by plating on solid media.

-

2. Biodegradation Experiments:

-

Objective: To quantify the degradation of 2,3,6-TCA and identify intermediate products.

-

Protocol:

-

Grow the isolated pure cultures or the enriched mixed culture in a liquid medium containing a known concentration of 2,3,6-TCA.

-

Collect samples at regular time intervals.

-

Extract the samples with a suitable organic solvent (e.g., ethyl acetate).

-

Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of 2,3,6-TCA and to identify any metabolites. [7] 3. Enzyme Assays:

-

-

Objective: To identify the types of enzymes involved in the degradation process.

-

Protocol:

-

Prepare cell-free extracts from the microbial cultures grown in the presence of 2,3,6-TCA.

-

Perform specific enzyme assays to detect the activity of key enzymes such as monooxygenases, dioxygenases, and dehalogenases. For example, oxygen uptake can be measured to determine monooxygenase and dioxygenase activity.

-

Quantitative Data Summary

The following table summarizes the degradation efficiency of 2,3,6-TCP by the laccase enzyme from Ganoderma lucidum. [4]

| Initial 2,3,6-TCP Concentration (mg/L) | Degradation Efficiency (%) after 12 hours |

|---|---|

| 100 | 100 |

| 200 | 100 |

| 400 | 100 |

| 600 | 76 |

| 800 | 64.01 |

| 1000 | 69.05 |

| 2000 | 5 |

Conclusion and Future Perspectives

The biodegradation of this compound is a complex process involving a series of enzymatic reactions mediated by a diverse range of microorganisms. While the complete metabolic pathways are yet to be fully elucidated, the initial O-demethylation to 2,3,6-trichlorophenol is a critical first step. Subsequent degradation is proposed to occur via aerobic hydroxylation and ring cleavage or anaerobic reductive dechlorination, based on the well-studied metabolism of structurally similar chlorophenols.

Future research should focus on the isolation and characterization of microorganisms capable of degrading 2,3,6-TCA and the detailed elucidation of the specific enzymes and metabolic intermediates involved. A deeper understanding of these pathways will be instrumental in the development of robust and efficient bioremediation technologies for the removal of this and other persistent chloroaromatic pollutants from the environment.

References

-

Puyol, D., Mohedano, A. F., Rodríguez, J. J., & Sanz, J. L. (2011). Anaerobic biodegradation of 2,4,6-trichlorophenol in expanded granular sludge bed and fluidized bed biofilm reactors bioaugmented with Desulfitobacterium spp. Water Science and Technology, 64(1), 293-300. [Link]

-

Wang, Y., Zhang, M., Li, Y., Wang, Y., & Zhang, J. (2022). Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. Journal of Fungi, 8(7), 701. [Link]

-

Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial cell factories, 13, 31. [Link]

-

Zhou, H., Xie, Y., Wu, T., Wang, X., Gao, J., Tian, B., ... & Zhan, J. (2024). Cork taint of wines: the formation, analysis, and control of 2,4,6-trichloroanisole. Food Innovation and Advances, 3(2), 111-125. [Link]

-

Prak, S., Gunata, Z., Guiraud, J. P., & Schorr-Galindo, S. (2007). Fungal strains isolated from cork stoppers and the formation of 2,4,6-trichloroanisole involved in the cork taint of wine. Food microbiology, 24(3), 271-280. [Link]

-

Reddy, G. V. B., & Gold, M. H. (1998). Degradation of 2,4,6-trichlorophenol by Phanerochaete chrysosporium: involvement of reductive dechlorination. Journal of bacteriology, 180(19), 5159-5164. [Link]

-

Kharoune, L., Kharoune, M., Lebeault, J. M., & Pauss, A. (2002). Aerobic degradation of 2,4,6-trichlorophenol by a microbial consortium. Applied microbiology and biotechnology, 59(1), 112-117. [Link]

-

Goud, M. R., Omri, I., & Tyagi, R. D. (2022). Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition. Frontiers in Environmental Science, 10, 1015790. [Link]

-

Zhang, T., Li, J., Wang, Z., & Zhang, Y. (2016). Study on Formation of 2,4,6-trichloroanisole by Microbial O-methylation of 2,4,6-trichlorophenol in Lake Water. Scientific reports, 6, 38991. [Link]

-

Kiyohara, H., Hatta, T., Ogawa, Y., Kakuda, T., Yokoyama, H., & Takizawa, N. (1992). Isolation of Pseudomonas pickettii strains that degrade 2,4,6-trichlorophenol and their dechlorination of chlorophenols. Applied and environmental microbiology, 58(4), 1276-1283. [Link]

-

Beristain-Montiel, L., Razo-Flores, E., & Monroy, O. (2012). Biodegradation of 2-chlorophenol (2CP) in an anaerobic sequencing batch reactor (ASBR). Water science and technology, 65(10), 1721-1728. [Link]

-

Ribarova, I., Velizarova, E., & Grozdanov, A. (2001). Anaerobic sequencing batch reactor as initiating stage in complete pentachlorophenol biodegradation. Water science and technology, 44(4), 211-218. [Link]

-

[Mechanism of reductive dechlorination of trichlorophenol with different electron donors]. (2013). Huan jing ke xue= Huanjing kexue, 34(5), 1930-1935. [Link]

-

U.S. Environmental Protection Agency. (1991). Microbial Decomposition of Chlorinated Aromatic Compounds. [Link]

-

Baggi, G., & Zannoni, D. (1999). Degradation of 2,4,6-trichlorophenol by a specialized organism and by indigenous soil microflora. Journal of applied microbiology, 87(1), 86-92. [Link]

-

Reineke, W. (2001). Aerobic and Anaerobic Biodegradation of Halogenated Aliphatic and Aromatic Compounds. In The Handbook of Environmental Chemistry (pp. 1-80). Springer, Berlin, Heidelberg. [Link]

-

van der Meer, J. R., de Vos, W. M., Harayama, S., & Zehnder, A. J. (1992). Microbial degradation of chlorinated aromatic compounds. Microbiological reviews, 56(4), 677-694. [Link]

-

Fuchs, G., Boll, M., & Heider, J. (2011). Microbial degradation of aromatic compounds—from one strategy to four. Nature reviews microbiology, 9(11), 803-816. [Link]

-

Solyanikova, I. P., & Golovleva, L. A. (2023). The Contribution of Actinobacteria to the Degradation of Chlorinated Compounds: Variations in the Activity of Key Degradation Enzymes. Microorganisms, 11(1), 147. [Link]

-

Liu, X., Wang, Y., Wu, G., & Liu, S. (2020). Determination of Chlorophenols and their Degradation Metabolites in Environmental Samples by SPME and on-fibre Silylation with GC–MS. LCGC International, 33(11). [Link]

-

Qu, Y., Ma, C., & Wang, J. (2012). Aerobic biotransformation of 2, 4, 6-trichlorophenol by Penicillium chrysogenum in aqueous batch culture: degradation and residual phytotoxicity. Water SA, 38(5), 713-718. [Link]

-

Chen, C. Y., & Lin, C. W. (2022). Biodegradation Kinetics of Phenol and 4-Chlorophenol in the Presence of Sodium Salicylate in Batch and Chemostat Systems. International Journal of Environmental Research and Public Health, 19(7), 4165. [Link]

-

Field, J. A., & Sierra-Alvarez, R. (2008). Microbial degradation of chlorinated phenols. Biodegradation, 19(4), 463-480. [Link]

-

Feng, Y., He, Y., & Yang, F. (2019). Accelerated microbial reductive dechlorination of 2,4,6-trichlorophenol by weak electrical stimulation. Water research, 162, 28-37. [Link]

-

Smidt, H., & de Vos, W. M. (2004). Anaerobic microbial dehalogenation. Annual review of microbiology, 58(1), 43-73. [Link]

-

Ivshina, I. B., Kuyukina, M. S., & Philp, J. C. (2023). Rhodococcus Strains from the Specialized Collection of Alkanotrophs for Biodegradation of Aromatic Compounds. Microorganisms, 11(3), 675. [Link]

-

Microbial Insights. (n.d.). Chlorinated Phenols | Biodegradation Evaluation. [Link]

-

An, H., & Chen, S. (2009). Biodegradation of chlorophenols: A review. Journal of Environmental Sciences, 21(1), 1-10. [Link]

-

Sharma, A., & Thakur, M. S. (2011). Degradation pathway, toxicity and kinetics of 2,4,6-trichlorophenol with different co-substrate by aerobic granules in SBR. Bioresource technology, 102(14), 7075-7081. [Link]

-

Nagy, Z. M., Gruiz, K., & Molnár, M. (2013). Comparative evaluation of microbial and chemical methods for assessing 4-chlorophenol biodegradation in soil. Periodica Polytechnica Chemical Engineering, 57(1-2), 25-33. [Link]

-

Lee, C. M., & Lu, C. J. (1998). Degradation of phenol and chlorophenols by mixed and pure cultures. Journal of environmental science and health, Part A, 33(7), 1357-1370. [Link]

-

Wang, S., Wang, Y., He, Q., Zhou, M., & Tang, H. (2023). Exploring 2,4,6-Trichlorophenol Degradation Characteristics and Functional Metabolic Gene Abundance Using Sludge Fermentation Broth as the Carbon Source. International Journal of Environmental Research and Public Health, 20(24), 7175. [Link]

-

Pitter, P., & Picek, T. (2000). Biodegradation kinetics of 2,4,6-Trichlorophenol by an acclimated mixed microbial culture under aerobic conditions. Water research, 34(1), 259-264. [Link]

-

Wu, X., & He, J. (2021). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Applied Microbiology and Biotechnology, 105(1), 381-393. [Link]

-

Horvath, R. S. (1971). Cometabolism of the herbicide 2,3,6-trichlorobenzoate. Journal of Agricultural and Food Chemistry, 19(2), 291-293. [Link]

-

Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-chloro-4-nitroaniline via novel aerobic degradation pathway by Rhodococcus sp. strain MB-P1. PloS one, 8(4), e62178. [Link]

-

Konan, D., Ndao, A., Koffi, E., Elkoun, S., Robert, M., Rodrigue, D., & Adjallé, K. (2024). Biodecomposition with Phanerochaete chrysosporium: A review. AIMS Environmental Science, 11(4), 543-568. [Link]

-

Cennamo, P., D'Auria, G., & Lombardi, A. (2022). Oxidative dehalogenation of trichlorophenol catalyzed by a promiscuous artificial heme-enzyme. Dalton Transactions, 51(20), 7935-7943. [Link]

-

Goto, T., Ishizaki, S., & Shiraishi, F. (2023). Novel and Simple Method for Quantification of 2,4,6-Trichlorophenol with Microbial Conversion to 2,4,6-Trichloroanisole. International Journal of Environmental Research and Public Health, 20(17), 6649. [Link]

-

Monteiro, S., & Teodoro, O. M. N. D. (2018). Decontamination and deodorization of 2,4,6-trichloroanisole on cork. [Link]

-

Agilent Technologies. (2011). The Determination of 2,4,6-Trichloroanisole in Wine using Headspace Trap with GC/MS. [Link]

-

GERSTEL GmbH & Co. KG. (2000). Corkiness in Wine - Trace Analysis of 2,4,6-Trichloroanisole by Stir Bar Sorptive Extraction (SBSE) and Thermal Desorption GC/MS. [Link]

-

Agilent Technologies. (2014). Application Note SI-02373: Ultra-trace Analysis of 2,4,6-Trichloroanisole in White Wine Using Automated Solid Phase Microextraction and the Varian 240-MS Ion Trap Mass Spectrometer. [Link]

-

Costa, R. A., Cunha, A. S., Peres, J. C. G., Azzoni, A. R., Laurenti, E., & Vianna, Jr, A. S. (2020). Enzymatic Degradation of 2,4,6-Trichlorophenol in a Microreactor using Soybean Peroxidase. Symmetry, 12(7), 1129. [Link]

-

Alvarez, H. M. (2013). Metabolism of triacylglycerols in Rhodococcus species: insights from physiology and molecular genetics. Applied microbiology and biotechnology, 97(4), 1453-1465. [Link]

-

Lange, J. (2013). Anaerobic O-demethylation in Acetobacterium dehalogenans. [Link]

-

Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 8(4), e62178. [Link]

-

Navrátilová, T., & Křesinová, Z. (2019). Transformation of Terpenoids and Steroids Using Actinomycetes of the Genus Rhodococcus. Molecules, 24(14), 2639. [Link]

-

Cui, D., Li, G., & Zhang, T. (2020). Pilot investigation on formation of 2,4,6-trichloroanisole via microbial O -methylation of 2,4,6-trichlorophenol in drinking water distribution system: An insight into microbial mechanism. Water Research, 170, 115316. [Link]

-

Hatta, T., & Kiyohara, H. (1998). Degradation of 2,4,6-trichlorophenol by a specialized organism and by indigenous soil microflora. Journal of Applied Microbiology, 85(1), 31-38. [Link]

-

Martins, I., & Nunes, I. (2021). Development, Optimization and Validation of a Sustainable and Quantifiable Methodology for the Determination of 2,4,6-Trichloroanisole, 2,3,4,6-Tetrachloroanisole, 2,4,6-Tribromoanisole, Pentachloroanisole, 2-Methylisoborneole and Geosmin in Air. Atmosphere, 12(9), 1147. [Link]

-

Karns, J. S., Kilbane, J. J., & Chakrabarty, A. M. (1983). Biodegradation of 2,4,5-trichlorophenoxyacetic acid by a pure culture of Pseudomonas cepacia. Applied and environmental microbiology, 46(5), 1176-1181. [Link]

-

Reddy, G. V., Gelpke, M. D., & Gold, M. H. (1998). Degradation of 2,4,6-trichlorophenol by Phanerochaete chrysosporium: involvement of reductive dechlorination. Journal of bacteriology, 180(19), 5159-5164. [Link]

-

Sadeghi, M., & Van Ginkel, S. W. (2019). Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands. Frontiers in microbiology, 10, 1876. [Link]

-

Tikhonova, E., & Peryshkova, D. (2022). Hydrocarbons Biodegradation by Rhodococcus: Assimilation of Hexadecane in Different Aggregate States. Microorganisms, 10(8), 1599. [Link]

-

Pfaller, R., & Zwiener, G. (2001). Degradation of 2,4,6-trichlorophenol (2,4,6-TCP) by co-immobilization of anaerobic and aerobic microbial communities in an upflow reactor under air-limited conditions. Water science and technology, 44(4), 219-226. [Link]

-

Reddy, G. V. B., & Gold, M. H. (1998). Degradation of 2,4,6-trichlorophenol by Phanerochaete chrysosporium: involvement of reductive dechlorination. Journal of bacteriology, 180(19), 5159-5164. [Link]

-

Liu, Y., Zhang, F., & Li, J. (2021). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Applied microbiology and biotechnology, 105(1), 381-393. [Link]

-

Pieper, D. H., & Reineke, W. (2000). Engineering bacteria for bioremediation. Current opinion in biotechnology, 11(3), 262-270. [Link]

-

Schlömann, M. (1994). Evolution of a pathway for chlorocatechol degradation: molecular analysis of the tfdC gene of the 2,4-dichlorophenoxyacetic acid degradation pathway in Pseudomonas sp. P51. Journal of bacteriology, 176(1), 159-166. [Link]

-

Zhang, T., Li, J., Wang, Z., & Zhang, Y. (2016). Study on Formation of 2,4,6-trichloroanisole by Microbial O-methylation of 2,4,6-trichlorophenol in Lake Water. Scientific reports, 6(1), 1-9. [Link]

-

Cui, D., Li, G., & Zhang, T. (2020). Pilot investigation on formation of 2,4,6-trichloroanisole via microbial O -methylation of 2,4,6-trichlorophenol in drinking water distribution system: An insight into microbial mechanism. Water research, 170, 115316. [Link]

-

Goto, T., Ishizaki, S., & Shiraishi, F. (2023). Novel and Simple Method for Quantification of 2,4,6-Trichlorophenol with Microbial Conversion to 2,4,6-Trichloroanisole. International Journal of Environmental Research and Public Health, 20(17), 6649. [Link]

-

Zhang, T., Li, J., Wang, Z., & Zhang, Y. (2016). Study on formation of 2,4,6-trichloroanisole by microbial O-methylation of 2,4,6-trichlorophenol in lake water. Scientific reports, 6, 38991. [Link]

Sources

- 1. Isolation of Pseudomonas pickettii strains that degrade 2,4,6-trichlorophenol and their dechlorination of chlorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation of 2,4,6-trichlorophenol (2,4,6-TCP) by co-immobilization of anaerobic and aerobic microbial communities in an upflow reactor under air-limited conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel and Simple Method for Quantification of 2,4,6-Trichlorophenol with Microbial Conversion to 2,4,6-Trichloroanisole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradation of 2,4,6-Trichlorophenol by Phanerochaete chrysosporium: Involvement of Reductive Dechlorination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation of Pseudomonas pickettii strains that degrade 2,4,6-trichlorophenol and their dechlorination of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study on formation of 2,4,6-trichloroanisole by microbial O-methylation of 2,4,6-trichlorophenol in lake water - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Precision Quantitation of Haloanisoles using 2,3,6-Trichloroanisole (2,3,6-TCA) via HS-SPME-GC/MS

Abstract

This guide details the validation and operational protocol for using 2,3,6-Trichloroanisole (2,3,6-TCA) as an Internal Standard (IS) for the quantification of "cork taint" compounds (primarily 2,4,6-TCA) in wine and water matrices. While deuterated standards (

Part 1: Scientific Rationale & Mechanism[1]

The "Cork Taint" Challenge

The primary target, 2,4,6-Trichloroanisole (2,4,6-TCA) , causes musty/moldy off-flavors in wine with a sensory threshold as low as 1–4 ng/L. Accurate quantitation requires an Internal Standard that mimics the target's extraction behavior without naturally occurring in the sample.

Why 2,3,6-TCA?

-

Structural Isomerism: 2,3,6-TCA shares the exact molecular weight (211.5 g/mol ) and hydrophobicity as the target 2,4,6-TCA.

-

Absence in Nature: Unlike 2,4,6-TCA (fungal metabolite) or 2,3,4,6-TeCA (wood preservative), 2,3,6-TCA is not a known environmental contaminant, ensuring a "clean" blank.

-

SPME Thermodynamics: In Headspace SPME, analytes compete for active sites on the fiber. 2,3,6-TCA mimics the adsorption isotherm of 2,4,6-TCA almost perfectly, compensating for "matrix effects" (e.g., ethanol content variations in wine) that suppress fiber uptake.

The Chromatographic Imperative

Because 2,3,6-TCA and 2,4,6-TCA share the same major ions (m/z 210, 212, 195), mass spectrometry cannot distinguish them alone. They must be separated by retention time. On standard 5% phenyl columns, they elute within 10–20 seconds of each other. This protocol is designed to maximize that resolution.

Part 2: Experimental Protocol

Materials & Reagents[2]

-

Internal Standard: this compound (purity >99%).[1]

-

SPME Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[8] Note: The Carboxen layer is critical for trapping small planar molecules like haloanisoles.

-

Salt: NaCl (baked at 400°C to remove organics).

-

Vials: 10 mL or 20 mL headspace vials with magnetic screw caps.

Instrumentation Parameters (Agilent 7890/5977 or equivalent)

| Parameter | Setting | Rationale |

| Inlet | Splitless, 250°C | Ensure max transfer to column. |

| Liner | SPME-specific (0.75mm ID) | Minimizes peak broadening. |

| Column | DB-5ms UI or ZB-5ms (30m x 0.25mm x 0.25µm) | Non-polar phase provides boiling-point separation. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Stability. |

| MS Mode | SIM (Selected Ion Monitoring) | Max sensitivity for ppt levels. |

Temperature Program (Critical for Isomer Separation)

-

Initial: 60°C (hold 1 min)

-

Ramp 1: 10°C/min to 160°C

-

Ramp 2: 2°C/min to 180°C (Slow ramp creates the separation window)

-

Ramp 3: 30°C/min to 280°C (Bake out)

MS Acquisition Table (SIM Mode)

| Compound | RT (approx)* | Quant Ion (m/z) | Qual Ion 1 (m/z) | Qual Ion 2 (m/z) |

| 2,4,6-TCA | 12.40 min | 210 | 195 | 212 |

| 2,3,6-TCA (IS) | 12.65 min | 210 | 195 | 212 |

| 2,4,6-TBA | 15.20 min | 309 | 307 | 311 |

Retention times will vary by column length; 2,3,6-TCA typically elutes after 2,4,6-TCA on 5% phenyl phases.

Part 3: Step-by-Step Workflow

Diagram 1: Analytical Workflow

Caption: Workflow for trace analysis of haloanisoles. The slow GC ramp is the critical control point for isomer separation.

Detailed Steps:

-

Sample Preparation:

-

Dispense 10.0 mL of wine/water into a 20 mL headspace vial.

-

Add 3.0 g of NaCl. Why? The "Salting Out" effect decreases the solubility of organic analytes in the water/ethanol phase, forcing them into the headspace.

-

-

Internal Standard Spiking:

-

Add 10 µL of 2,3,6-TCA working solution (100 ng/mL in ethanol).

-

Final concentration in vial = 100 ng/L (ppt).

-

Self-Validation Check: Do not use plastic pipette tips for this step if possible; use a glass syringe to prevent adsorption.

-

-

Extraction (SPME):

-

Incubate vial at 40°C for 5 mins (equilibration).

-

Expose DVB/CAR/PDMS fiber for 30 mins at 40°C with agitation (500 rpm).

-

Note: Consistent agitation is vital. If the stirrer stops, recovery drops by >50%.

-

-

Desorption:

-

Insert fiber into GC inlet (250°C) for 3 minutes.

-

Set Splitless mode for 2.0 mins, then switch to Split (20:1) to purge inlet.

-

Part 4: Method Validation & Logic

The "Cross-Talk" Logic

Because 2,3,6-TCA and 2,4,6-TCA share ions, we must ensure the "valley" between peaks is < 10% of peak height.

Diagram 2: Isomer Separation Logic

Caption: Decision logic for validating chromatographic resolution between the target (2,4,6-TCA) and the internal standard (2,3,6-TCA).

Calculation (Internal Standard Method)

Where

Part 5: Troubleshooting & Quality Control

| Issue | Symptom | Root Cause | Solution |

| Co-elution | Single broad peak at ~12.5 min. | Ramp rate too fast or column phase degradation. | Reduce ramp to 1.5°C/min around 160°C. Check column efficiency. |

| Low IS Recovery | 2,3,6-TCA area count < 50% of average. | Leak in vial or fiber damage. | Check vial crimp. Inspect fiber coating for stripping. |

| Carryover | TCA found in blank samples. | Fiber "memory" effect. | Bake fiber at 260°C for 10 min between high-concentration samples. |

| Peak Tailing | Asymmetrical peaks. | Active sites in liner. | Replace liner; ensure it is deactivated (silanized). |

References

-

Agilent Technologies. (2012). Sensitive Detection of Trichloroanisole (TCA) in Wine Using Triple Quadrupole GC/MS.[3][8][5] Application Note 5990-7221EN. Link

-

International Organisation of Vine and Wine (OIV). (2016). Determination of releasable 2,4,6-trichloroanisole in wine by cork stoppers.[1] Method OIV-MA-AS315-16.[1] Link

-

Hjelmeland, A. K., et al. (2012). Using HS-SPME and GC/Triple Quadrupole MS for High Throughput Analysis of Haloanisoles in Wines. Agilent Application Note 5991-0664EN. Link

-

Snow, M. S. (2007). The Determination of 2,4,6-Trichloroanisole in Wine using Headspace Trap with GC/MS. PerkinElmer Field Application Report. Link

-

Pizarro, C., et al. (2013). Different headspace solid phase microextraction–gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine.[3][5][6] Journal of Chromatography A. Link

Sources

- 1. Determination of releasable 2,4,6-trichloroanisole in wine (Type-IV) | OIV [oiv.int]

- 2. maxapress.com [maxapress.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. gcms.cz [gcms.cz]

- 6. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gcms.cz [gcms.cz]

- 8. agilent.com [agilent.com]

Analytical methods for detecting 2,3,6-Trichloroanisole in water

Application Note: High-Sensitivity Determination of 2,3,6-Trichloroanisole in Water via HS-SPME-GC-MS

Executive Summary

This compound (2,3,6-TCA) is a potent haloanisole isomer capable of imparting musty, moldy off-flavors to water and beverages at ultra-trace concentrations (ng/L or parts-per-trillion). While its isomer 2,4,6-TCA is the primary marker for "cork taint," 2,3,6-TCA is frequently analyzed either as a distinct contaminant or utilized as a structural analog internal standard due to its chromatographic proximity yet distinct retention time.

This protocol details a robust, automated Headspace Solid-Phase Microextraction (HS-SPME) method coupled with Gas Chromatography-Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode. The method achieves limits of quantitation (LOQ) below 1.0 ng/L, ensuring detection well below human sensory thresholds.[1][2]

Method Principle & Mechanism

The analysis relies on the high affinity of haloanisoles for the headspace phase in a salted aqueous solution.

-

Salting Out: Addition of sodium chloride (NaCl) increases the ionic strength of the water, driving the hydrophobic 2,3,6-TCA into the headspace (Henry’s Law constant modification).

-

HS-SPME Extraction: A DVB/Carboxen/PDMS fiber is exposed to the headspace. The multi-phase coating extracts analytes via adsorption (DVB/Carboxen) and absorption (PDMS), offering superior recovery for volatile aromatics compared to liquid-liquid extraction.

-

Chromatographic Separation: A non-polar capillary column (5% phenyl methyl siloxane) separates 2,3,6-TCA from its critical isomer 2,4,6-TCA.

-

MS Detection: Electron Ionization (EI) with SIM targets the molecular ion cluster (

and

Experimental Workflow Diagram

Figure 1: Automated HS-SPME-GC-MS workflow for 2,3,6-TCA analysis.

Experimental Protocol

Reagents and Standards

-

Target Analyte: this compound (CAS 50375-10-5), >99% purity.[3]

-

Internal Standard (IS): 2,4,6-Trichloroanisole-d5 (d5-TCA) or 2,6-Dibromoanisole.[3][4]

-

Note: If 2,3,6-TCA is being used as an IS for 2,4,6-TCA analysis, use 2,4,6-TCA as the target. This protocol assumes 2,3,6-TCA is the analyte.

-

-

Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C for 4 hours to remove organic background.

-

Solvent: Methanol (LC-MS grade) for stock solutions.

Sample Preparation

-

Stock Solution: Prepare 100 mg/L stock of 2,3,6-TCA in methanol. Store at -20°C.

-

Working Standard: Dilute stock to 100 µg/L in methanol.

-

Vial Preparation:

-

Weigh 3.0 g ± 0.1 g of NaCl into a 20 mL amber headspace vial.

-

Add 10.0 mL of the water sample.

-

Spike with 10 µL of Internal Standard solution (final conc. 10 ng/L).

-

Immediately cap with a magnetic screw cap (PTFE/Silicone septum).

-

Instrumental Parameters

Table 1: HS-SPME Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Fiber Type | 50/30 µm DVB/Carboxen/PDMS | "Grey" fiber covers wide polarity/volatility range; superior for trace aromatics. |

| Incubation Temp | 60°C | Enhances volatilization of semi-volatiles like TCA. |

| Incubation Time | 10 min | Ensures equilibrium between liquid and headspace. |

| Extraction Time | 30 min | Sufficient for fiber equilibrium without competitive displacement. |

| Agitation | 500 rpm | Facilitates mass transfer from liquid to headspace. |